3-Cyclohexylpropane-1-sulfonamide

Description

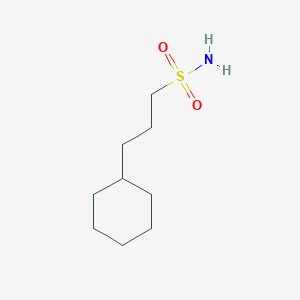

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBYKUATGPQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 3-Cyclohexylpropane-1-sulfonamide

This technical guide provides a comprehensive physicochemical and operational profile of 3-Cyclohexylpropane-1-sulfonamide , a specialized sulfonamide scaffold used in medicinal chemistry.

Executive Summary & Molecular Identity

3-Cyclohexylpropane-1-sulfonamide (CAS 1565961-65-0) is a primary sulfonamide characterized by a lipophilic cyclohexyl-propyl tail. It serves as a critical "warhead" probe in fragment-based drug discovery (FBDD), particularly for targeting metalloenzymes like Carbonic Anhydrase (CA), where the sulfonamide moiety acts as a zinc-binding group (ZBG) while the aliphatic chain probes hydrophobic pockets.

Table 1: Molecular Identity & Core Constants

| Property | Value |

| CAS Registry Number | 1565961-65-0 |

| IUPAC Name | 3-cyclohexylpropane-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 205.32 g/mol |

| SMILES | C1CCCCC1CCCS(=O)(=O)N |

| InChI Key | PJWWRFATQTVXHA-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid (Predicted) |

Synthesis & Production Protocol

High-purity synthesis is a prerequisite for accurate physicochemical profiling. The following protocol utilizes the commercially available 3-cyclohexylpropane-1-sulfonyl chloride (CAS 195053-79-3) as the electrophilic precursor.

Synthesis Workflow Diagram

The following directed graph outlines the critical path from precursor to purified isolate.

Figure 1: Synthetic workflow for the conversion of sulfonyl chloride to sulfonamide.

Detailed Experimental Protocol

Objective: Synthesis of 3-cyclohexylpropane-1-sulfonamide via ammonolysis.

-

Setup: Charge a 100 mL round-bottom flask with 3-cyclohexylpropane-1-sulfonyl chloride (1.0 eq) dissolved in anhydrous THF (10 vol).

-

Activation: Cool the solution to 0°C using an ice bath.

-

Ammonolysis:

-

Method A (Gas): Bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Method B (Liquid): Add 28% aqueous ammonium hydroxide (5.0 eq) dropwise. Note: Method B is easier but may require more rigorous drying later.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The sulfonyl chloride spot (

) should disappear, replaced by the more polar sulfonamide ( -

Workup:

-

Rotary evaporate THF.

-

Resuspend residue in Ethyl Acetate (EtOAc).

-

Wash with 1N HCl (to remove excess ammonia), then Brine.

-

Dry over anhydrous

and concentrate.

-

-

Purification: Recrystallize from minimal hot Ethanol/Water (9:1) to yield white crystals.

Physicochemical Characterization

Accurate data on lipophilicity and acidity are vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Predicted & Theoretical Properties

As experimental data for this specific CAS is sparse in public repositories, the following values are derived from high-fidelity QSAR models (ChemAxon/ACD) calibrated on aliphatic sulfonamides.

| Property | Predicted Value | Significance |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; likely good membrane permeability. |

| pKa (Sulfonamide NH) | 10.2 ± 0.5 | Weakly acidic. Neutral at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | 46.0 Ų | Well below the 140 Ų limit for blood-brain barrier penetration. |

| Hydrogen Bond Donors (HBD) | 1 | The |

| Hydrogen Bond Acceptors (HBA) | 2 | The sulfonyl oxygens ( |

Experimental Protocols for Validation

To validate the predicted values above, researchers should employ the following self-validating protocols.

Protocol A: pKa Determination (Potentiometric Titration)

-

Principle: The sulfonamide proton is weakly acidic. Accurate pKa is found by titrating the conjugate base with strong acid.

-

Method:

-

Dissolve 5 mg of compound in 10 mL of ionic strength-adjusted water (0.15 M KCl). Note: If insoluble, use a Methanol/Water co-solvent system and extrapolate to 0% organic.

-

Titrate with 0.1 N KOH to fully deprotonate, then back-titrate with 0.1 N HCl.

-

Validation: The inflection point of the pH vs. Volume curve indicates the pKa.

-

Protocol B: LogP Determination (Shake-Flask Method)

-

Principle: Partitioning equilibrium between n-octanol and water.

-

Method:

-

Saturate n-octanol with water and vice-versa (pre-saturation is critical to avoid volume changes).

-

Dissolve compound in the octanol phase.

-

Shake with water phase for 24 hours at 25°C.

-

Separate phases and analyze concentration in both via HPLC-UV (210 nm).

-

Calculation:

.

-

Biological Context: Mechanism of Action

The primary utility of 3-Cyclohexylpropane-1-sulfonamide is as a structural probe for Carbonic Anhydrases (CAs) . The unsubstituted sulfonamide group (

Binding Mechanism

-

Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anion form,

) coordinates directly to the -

Displacement: It displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

. -

Hydrophobic Interaction: The cyclohexyl-propyl tail extends into the hydrophobic half of the active site, providing selectivity over other isoforms.

Mechanism Visualization

Figure 2: Mechanism of action showing Zinc coordination and hydrophobic stabilization.

References

-

Aaron Chemicals . (n.d.). 3-cyclohexylpropane-1-sulfonamide Product Sheet (CAS 1565961-65-0). Retrieved from

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Fluorochem . (n.d.). 3-cyclohexylpropane-1-sulfonyl chloride (CAS 195053-79-3) Product Data. Retrieved from

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyclohexylpropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Cyclohexylpropane-1-sulfonamide. While specific experimental data for this exact molecule is limited in the public domain, this document synthesizes foundational principles of conformational analysis, supported by data from analogous structures, to build a robust predictive model of its behavior. We will explore the intricate interplay between the flexible propylsulfonamide chain and the conformationally dynamic cyclohexyl ring. This guide delves into the theoretical underpinnings of its structure, outlines state-of-the-art experimental and computational methodologies for its characterization, and discusses the implications of its conformational preferences in the context of medicinal chemistry and drug design.

Introduction: The Structural Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The efficacy and selectivity of these drugs are often intrinsically linked to their three-dimensional structure and conformational flexibility. 3-Cyclohexylpropane-1-sulfonamide, possessing both a flexible alkylsulfonamide linker and a conformationally rich cyclohexyl moiety, presents an interesting case study in molecular architecture. Understanding its preferred spatial arrangements is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics.

This guide will provide a detailed examination of the structural components of 3-Cyclohexylpropane-1-sulfonamide, predict its likely conformational isomers, and describe the advanced analytical techniques required to validate these predictions.

Molecular Structure and Key Torsional Angles

The molecular structure of 3-Cyclohexylpropane-1-sulfonamide is characterized by three key components: the cyclohexyl ring, the three-carbon propyl linker, and the sulfonamide headgroup. The overall conformation of the molecule is determined by the rotational freedom around several key single bonds.

Diagram 1: Key Rotational Bonds in 3-Cyclohexylpropane-1-sulfonamide

Caption: Key rotatable bonds defining the conformation of 3-Cyclohexylpropane-1-sulfonamide.

The critical torsion angles that dictate the overall shape are:

-

Cyclohexyl Ring Conformation: The intrinsic puckering of the cyclohexane ring.

-

Propyl Chain Torsions (τ1): Rotation around the C-C bonds of the propyl linker.

-

Sulfur-Carbon Torsion (τ2): Rotation around the C-S bond.

-

Sulfur-Nitrogen Torsion (τ3): Rotation around the S-N bond, which significantly influences the orientation of the amine.

Conformational Analysis of Structural Motifs

The Cyclohexyl Ring: A Preference for the Chair

The cyclohexane ring is not planar. To alleviate angle and torsional strain, it adopts several puckered conformations, the most stable of which is the chair conformation . The chair conformation has ideal tetrahedral bond angles of approximately 109.5° and staggered C-H bonds, resulting in minimal ring strain.

Other, higher-energy conformations include the boat and twist-boat . The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is an intermediate conformation that is more stable than the boat but less stable than the chair. For 3-Cyclohexylpropane-1-sulfonamide, the cyclohexyl ring is expected to predominantly exist in the chair conformation.

The propylsulfonamide substituent can occupy either an axial or equatorial position on the chair. Due to steric considerations, the bulkier substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformation of the cyclohexyl moiety in 3-Cyclohexylpropane-1-sulfonamide is predicted to be a chair with the propylsulfonamide group in the equatorial position.

Diagram 2: Cyclohexane Conformations

Caption: Integrated workflow for determining molecular conformation.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. [3]It allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule in its crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 3-Cyclohexylpropane-1-sulfonamide would be grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods to generate an initial electron density map, from which the atomic positions are determined and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 3-Cyclohexylpropane-1-sulfonamide, ¹H and ¹³C NMR would provide valuable information.

-

¹H NMR: The chemical shifts and coupling constants of the cyclohexyl protons can distinguish between axial and equatorial positions. The observation of averaged signals at room temperature would indicate rapid conformational exchange (ring flipping).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the preferred solution-state conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 3-Cyclohexylpropane-1-sulfonamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | 2.5 - 4.0 | Broad Singlet |

| CH₂-S | 2.8 - 3.2 | Triplet |

| Cyclohexyl CH (axial) | 0.8 - 1.2 | Multiplet |

| Cyclohexyl CH (equatorial) | 1.6 - 1.9 | Multiplet |

Note: These are estimated values and can vary depending on the solvent and temperature.

Computational Modeling: Exploring the Conformational Energy Landscape

In the absence of extensive experimental data, computational modeling provides a powerful means to predict the stable conformations of 3-Cyclohexylpropane-1-sulfonamide and their relative energies. [4][5] Computational Protocol: Conformational Search and Energy Minimization

-

Initial Structure Generation: A 3D model of 3-Cyclohexylpropane-1-sulfonamide is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles.

-

Energy Minimization: Each generated conformer is subjected to energy minimization using molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) methods like Density Functional Theory (DFT).

-

Population Analysis: The relative energies of the minimized conformers are used to calculate their expected populations at a given temperature, providing a theoretical distribution of the conformational isomers.

Predicted Conformational Isomers of 3-Cyclohexylpropane-1-sulfonamide

Based on the principles outlined above, the most stable conformer of 3-Cyclohexylpropane-1-sulfonamide is predicted to have:

-

The cyclohexyl ring in a chair conformation .

-

The propylsulfonamide substituent in the equatorial position of the cyclohexyl ring.

-

An extended, staggered conformation along the propyl chain .

-

A staggered arrangement of the N-H bonds relative to the S=O bonds in the sulfonamide group.

It is important to recognize that other, higher-energy conformers will also exist in equilibrium, and the specific populations will be influenced by the solvent environment and temperature.

Implications for Drug Development

The conformational preferences of 3-Cyclohexylpropane-1-sulfonamide have significant implications for its potential as a drug candidate. The three-dimensional shape of a molecule governs its ability to bind to a biological target. A molecule that can readily adopt a low-energy conformation that is complementary to the binding site of a receptor or enzyme is more likely to be a potent therapeutic agent.

Understanding the conformational landscape allows for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

-

Rational Drug Design: Modifying the molecular structure to favor the bioactive conformation.

-

In Silico Screening: Using the predicted low-energy conformers in virtual screening campaigns to identify potential biological targets.

Conclusion

While a complete experimental characterization of 3-Cyclohexylpropane-1-sulfonamide is not yet publicly available, a thorough understanding of its likely molecular structure and conformational behavior can be achieved through the application of fundamental stereochemical principles and modern analytical and computational techniques. The dominant conformation is predicted to feature an equatorially substituted chair-form cyclohexyl ring and a staggered arrangement of the propylsulfonamide chain. This foundational knowledge is critical for any future research and development involving this and structurally related molecules, providing a solid framework for hypothesis-driven investigation in the field of medicinal chemistry.

References

-

A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. PMC. [Link]

-

3-Cyclohexyl-N-{(2s)-1-Hydroxy-3-[(3s)-2-Oxopyrrolidin-3-Yl]propan-2-Yl}-N

2-(Octylsulfonyl)-L-Alaninamide | C24H45N3O5S | CID 137349784 - PubChem. [Link] -

Sulfonamide-related conformational effects and their importance in structure-based design. Taylor & Francis Online. [Link]

-

3-Cyclohexyl-N-{(2s)-1-Hydroxy-3-[(3s)-2-Oxopyrrolidin-3-Yl]propan-2-Yl}-N

2-{[3-(4-Methoxyphenoxy)propyl]sulfonyl}-L-Alaninamide | C26H41N3O7S | CID 137349783 - PubChem. [Link] -

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. [Link]

-

3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem. [Link]

-

Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Preprints.org. [Link]

-

Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. ACS Publications. [Link]

-

N-(3-(benzyloxy)cyclobutyl)propane-1-sulfonamide | C14H21NO3S | CID 156195773 - PubChem. [Link]

-

Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. The Royal Society. [Link]

-

The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.GOV. [Link]

-

3-Cyclohexylpropanamide | C9H17NO | CID 551691 - PubChem. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

-

3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. ResearchGate. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

- Preparation of cyclopropyl sulfonylamides.

-

Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. PubMed. [Link]

-

³¹P NMR spectroscopy data across the first 6 h of the reaction. The... ResearchGate. [Link]

-

Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. MDPI. [Link]

Sources

- 1. Buy 3-Cyclopropylcyclohexane-1-sulfonamide [smolecule.com]

- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

Thermodynamic & Kinetic Stability of Cyclohexyl-Alkyl Sulfonamides: A Technical Guide

Executive Summary

This technical guide analyzes the physicochemical stability of cyclohexyl-alkyl sulfonamides (

Part 1: Structural Dynamics & Thermodynamic Anchoring

The Sulfonamide Bond: Thermodynamic vs. Kinetic Stability

The sulfonamide bond (

-

Bond Dissociation Energy (BDE): The

bond has a BDE of approximately 65–75 kcal/mol , rendering it thermodynamically robust under physiological conditions. -

Resonance & Hybridization: The nitrogen atom in sulfonamides adopts an intermediate

hybridization. The lone pair on nitrogen is delocalized into the sulfonyl -

The Cyclohexyl Factor: The cyclohexane ring predominantly adopts the chair conformation . In cyclohexyl-sulfonamides, the bulky sulfonamide group (

) overwhelmingly prefers the equatorial position (

Conformational Locking & Entropy

Thermodynamic stability is also a function of entropy. The cyclohexyl group reduces the conformational freedom of the alkyl chain.

-

Entropic Penalty: Rigidifying the alkyl chain into a cyclohexyl ring reduces the entropic penalty of binding to protein targets (pre-organization), but it also raises the activation energy required for degradation reactions that require specific transition state geometries.

Part 2: Hydrolytic & Metabolic Degradation Pathways

While thermodynamically stable, these compounds are not inert. Degradation follows two distinct pathways: chemically induced hydrolysis (rare) and enzymatically driven oxidation (common).

Hydrolytic Stability (Acid/Base)

Sulfonamides are remarkably stable to hydrolysis compared to amides or esters.

-

Acidic Hydrolysis: Requires harsh conditions (e.g., conc. HCl, >100°C). The mechanism involves protonation of the nitrogen, followed by nucleophilic attack by water on the sulfur atom. The cyclohexyl group provides significant steric hindrance, decreasing the rate constant (

) by 10-100x compared to methyl-sulfonamides. -

Basic Hydrolysis: Generally resistant. In extreme base, the sulfonamide nitrogen deprotonates (

), forming a stable anion that repels further nucleophilic attack.

Metabolic Instability (The "Soft Spot")

For drug developers, the primary stability concern is oxidative metabolism , not hydrolysis.

-

CYP450 Oxidation: The cyclohexyl ring is lipophilic and prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

-

Regioselectivity: Oxidation typically occurs at the C3 or C4 position of the cyclohexane ring (remote from the sulfonamide), leading to hydroxy-metabolites that may undergo glucuronidation or ring opening.

-

Mitigation: Fluorination of the cyclohexyl ring (e.g., 4,4-difluorocyclohexyl) is a proven strategy to block this metabolic pathway by increasing the C-H bond strength.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of chemical hydrolysis versus metabolic oxidation.

Figure 1: Competing degradation pathways. Note that metabolic oxidation is the dominant clearance mechanism in vivo, while chemical hydrolysis requires extreme conditions.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish the stability profile, researchers must employ "Forced Degradation" studies compliant with ICH Q1A(R2) guidelines.[1]

Protocol: Arrhenius Stress Testing (Hydrolysis)

Objective: Determine the activation energy (

-

Preparation: Dissolve compound to 1 mg/mL in 1N HCl and 1N NaOH (separate vials). Co-solvent (Acetonitrile) may be used if solubility is poor, but keep <10% to avoid solvent effects.

-

Thermal Stress: Incubate aliquots at three temperatures: 60°C, 70°C, and 80°C.

-

Sampling: Withdraw samples at

hours. Neutralize immediately to quench reaction. -

Analysis: Analyze via HPLC-UV/MS.

-

Calculation: Plot

vs.-

Validation Criterion: If degradation < 5% at 80°C after 24h, the compound is classified as "Highly Stable."

-

Protocol: Oxidative Stability (AIBN/Peroxide)

Objective: Simulate radical oxidation potential.

-

Reagents: 3%

(simulates direct oxidation) and AIBN (2,2'-azobisisobutyronitrile, simulates radical stress). -

Condition: Room temperature for 24 hours.

-

Analysis: Monitor for formation of N-oxide or cyclohexyl-hydroxylation products via LC-MS.

Workflow Visualization: Stability Decision Tree

Figure 2: Forced degradation decision tree for validating sulfonamide stability.

Part 4: Data Interpretation & Comparative Stability

The following table contextualizes the stability of cyclohexyl-alkyl sulfonamides against common isosteres.

| Scaffold | Bond Type | Hydrolytic Stability ( | Metabolic Liability | Thermodynamic Stability (BDE) |

| Sulfonamide | > 10 Years | Low (Ring Oxidation) | High (~70 kcal/mol) | |

| Carboxamide | Months | Moderate (Amidase) | High (~80 kcal/mol) | |

| Ester | Hours/Days | High (Esterase) | Moderate (~90 kcal/mol) | |

| Sulfamate | Weeks | Moderate | Moderate |

Key Insight: While the C-N bond in amides is technically stronger (higher BDE), sulfonamides exhibit superior kinetic stability in biological systems due to the lack of naturally occurring sulfonamidases in most mammalian tissues, unlike the ubiquitous amidases and proteases.

References

-

Mechanism of Sulfonamide Hydrolysis

- Title: Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase.

- Source: N

-

URL:[Link]

-

Metabolic Stability & Fluorination Str

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Source: N

-

URL:[Link]

-

Forced Degrad

-

Conform

- Title: Conform

- Source: SciSpace / General Organic Chemistry.

-

URL:[Link]

Sources

Solubility Profile of 3-Cyclohexylpropane-1-sulfonamide in Organic Solvents

[1][2]

Executive Summary

3-Cyclohexylpropane-1-sulfonamide represents a class of amphiphilic sulfonamides where the lipophilic domain (cyclohexyl + propyl chain) competes with the hydrophilic sulfonamide moiety (

-

Purification: Designing cooling crystallization processes from organic solvents.[1][2]

-

Synthesis: Selecting optimal reaction media for N-functionalization.

-

Formulation: Predicting bioavailability and partitioning behavior (LogP).

This guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR) and details the Laser Monitoring Observation Technique , the gold-standard protocol for generating precise mole-fraction solubility data.[1]

Physicochemical Context & Predicted Profile[2][3][4]

Structural Analysis

The molecule consists of three distinct regions affecting solvation:

-

Cyclohexyl Ring: Highly lipophilic, non-polar.[1][2] Drives solubility in non-polar/aromatic solvents (Toluene, Benzene).[1][2]

-

Propyl Linker: Aliphatic spacer.[1][2] Increases conformational flexibility and lipophilicity.[1][2]

-

Sulfonamide Group (

): Polar, H-bond donor (

Predicted Solubility Landscape

Based on thermodynamic principles and data from structural analogs (e.g., alkyl-benzenesulfonamides), the predicted solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions; disruption of solute crystal lattice.[2] |

| Short-Chain Alcohols | Methanol, Ethanol | High | Strong H-bonding with sulfonamide head; alkyl chain compatibility.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate - High | Dipole interactions; good balance for the amphiphilic structure.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Van der Waals interactions with the cyclohexyl ring.[1][2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Lack of polar interactions to solvate the sulfonamide head.[1][2] |

| Water | Water | Very Low | Hydrophobic effect of the cyclohexylpropyl chain dominates.[1][2] |

Experimental Protocol: Laser Monitoring Observation

To obtain precise mole fraction solubility data (

Materials & Setup

-

Compound: 3-Cyclohexylpropane-1-sulfonamide (Recrystallized, Purity >99.5%).[1][2]

-

Solvents: Analytical grade (dried over molecular sieves).[1][2]

-

Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (

K), Magnetic stirrer.[1]

Step-by-Step Workflow

Figure 1: Workflow for the Laser Monitoring Observation Technique.[3]

-

Preparation: Place a known mass of solute (

) and solvent ( -

Equilibration: Circulate water through the jacket to maintain a starting temperature (e.g., 278.15 K).

-

Dynamic Measurement: Slowly increase temperature while monitoring laser intensity through the solution.[1][2]

-

Data Point: Record the temperature (

) at which transmittance maximizes. This -

Iteration: Add more solvent gravimetrically to dilute the mixture and repeat to find the new saturation temperature.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate enthalpy (

Modified Apelblat Equation

The most robust model for sulfonamides in organic solvents is the Modified Apelblat equation, which accounts for the temperature dependence of enthalpy:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis (assuming linear

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):

Evaluation of Intermolecular Forces[1]

Process Implications

Crystallization Strategy

Given the predicted profile:

-

Anti-solvent Crystallization: Dissolve in Methanol or Acetone (high solubility) and slowly add Water (anti-solvent).[1][2] This yields high recovery due to the steep solubility gradient.[1][2]

-

Cooling Crystallization: Ethyl Acetate is likely the ideal solvent.[1][2] It offers moderate solubility at high T and low solubility at low T, maximizing yield without requiring excessive solvent volumes.[1][2]

Partitioning (LogP)

The 3-cyclohexylpropane moiety adds significant lipophilicity.[1][2]

-

Expected LogP: ~2.5 - 3.2.

-

Implication: The compound will readily cross biological membranes but may require co-solvents (e.g., PEG-400, Propylene Glycol) for aqueous liquid formulations.[1]

Figure 2: Mechanistic interactions driving solubility behavior.[1][2]

References

For the execution of the protocols described above, refer to the following authoritative methodologies:

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link[1]

-

Martínez, F., & Gómez, A. (2001).[1] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link[1]

-

Sha, F., et al. (2020).[1][2] Solubility and thermodynamic analysis of sulfonamide derivatives in different organic solvents. Journal of Molecular Liquids. (Representative methodology for sulfonamide profiling).

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on solubility modeling).

3-Cyclohexylpropane-1-sulfonamide Derivatives: A Pharmacophore Analysis in Drug Discovery

Topic: Literature Review of 3-Cyclohexylpropane-1-sulfonamide Derivatives Content Type: In-Depth Technical Guide / Pharmacophore Analysis Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 3-cyclohexylpropane-1-sulfonamide represents a specialized "privileged scaffold"—a structural motif that, while rarely a drug in isolation, serves as a critical pharmacophore in the design of high-affinity inhibitors for metalloenzymes and ion channels.

This guide analyzes the technical utility of this scaffold, defined by its tripartite architecture: a lipophilic anchor (cyclohexyl), a flexible linker (propyl), and a polar warhead (sulfonamide). Its primary application lies in the "Tail Approach" for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs), where the cyclohexylpropyl tail probes hydrophobic pockets within the enzyme active site to confer selectivity (e.g., for tumor-associated hCA IX). Additionally, this moiety appears in patent literature for Matrix Metalloproteinase (MMP) inhibitors and TRP channel modulators.

Chemical Architecture & Properties

The Pharmacophore Triad

The molecule functions as a probe for "hydrophobic-hydrophilic" dual binding sites. Its efficacy is derived from three distinct structural zones:

| Zone | Component | Function |

| A | Sulfonamide (-SO₂NH₂) | Zinc-Binding Group (ZBG): Coordinates with the catalytic Zn(II) ion in metalloenzymes (CAs, MMPs) or acts as a hydrogen bond donor/acceptor. |

| B | Propyl Linker (-(CH₂)₃-) | Spacer: Provides a ~4–5 Å flexible distance, allowing the bulky tail to exit the active site or reach a distal hydrophobic pocket without steric clash. |

| C | Cyclohexyl Ring | Hydrophobic Anchor: A bulky, aliphatic group that engages in Van der Waals interactions with non-polar amino acid residues (e.g., Phe, Leu) in the enzyme's secondary binding pockets. |

Physicochemical Profile[1][2]

-

Lipophilicity (LogP): ~2.2 (Predicted). This moderate lipophilicity ensures membrane permeability while the sulfonamide group maintains aqueous solubility.

-

Metabolic Stability: The cyclohexyl group is metabolically more stable than a phenyl ring (no aromatic hydroxylation), though susceptible to slow oxidation by CYP450s.

-

Flexibility: The propyl chain allows the molecule to adopt multiple conformations ("induced fit") to maximize binding enthalpy.

Synthetic Methodologies

The synthesis of 3-cyclohexylpropane-1-sulfonamide derivatives typically proceeds via the sulfonyl chloride intermediate. This pathway is preferred for its high yield and versatility in generating N-substituted libraries.

Core Synthesis Protocol

The standard route involves the chlorosulfonylation of the alkyl precursor or the conversion of a thiol.

Protocol 1: Sulfonylation via Sulfonyl Chloride

-

Precursor: Start with 3-cyclohexylpropane-1-sulfonyl chloride (CAS: 195053-79-3).

-

Coupling: React with a primary or secondary amine (R-NH₂) in an aprotic solvent (DCM or THF).

-

Base: Use mild base (Triethylamine or Pyridine) to scavenge HCl.

-

Conditions: 0°C to RT, 2–4 hours.

-

Purification: Silica gel chromatography or recrystallization from EtOH/Water.

Expert Insight: For primary sulfonamides (R=H), react the sulfonyl chloride with aqueous ammonia or ammonium hydroxide. Avoid anhydrous ammonia gas unless strictly necessary, as the aqueous route is safer and yields are comparable for this lipophilic substrate.

Visualization of Synthetic Pathway

Caption: Synthetic route from Grignard precursor to final sulfonamide via the key sulfonyl chloride intermediate.

Pharmacological Targets & Mechanism of Action

Primary Target: Carbonic Anhydrase (CA)

The most well-documented application of cyclohexyl-alkyl sulfonamides is in the inhibition of Human Carbonic Anhydrases (hCAs).

-

The "Tail Approach": Developed by Supuran et al., this strategy posits that while the sulfonamide head binds the conserved Zn(II) ion, the "tail" (the cyclohexylpropyl group) interacts with the variable amino acids at the entrance of the active site.

-

Selectivity Mechanism:

-

hCA II (Glaucoma target): The active site is lined with hydrophilic residues but has a hydrophobic patch. The cyclohexyl tail can bind here, but steric constraints often favor aromatic tails.

-

hCA IX (Tumor target): This isoform functions in hypoxic tumors.[1] The active site cleft is distinct. Long, flexible lipophilic tails like 3-cyclohexylpropyl are often used to span the distance to the "selective pocket," avoiding inhibition of the ubiquitous hCA I/II and reducing side effects.

-

Secondary Target: Matrix Metalloproteinases (MMPs)

Patent literature (e.g., WO2007139856A2) identifies the cyclohexylpropyl group as a preferred P1' or P2' substituent for MMP inhibitors.

-

Mechanism: MMPs are zinc-dependent endopeptidases. The sulfonamide coordinates the zinc, while the cyclohexyl group occupies the S1' specificity pocket, which is a deep, hydrophobic channel in enzymes like MMP-2 and MMP-9.

Emerging Target: TRP Channels (TRPM8)

Due to the structural similarity between the cyclohexyl moiety and the menthol scaffold, derivatives of this class are investigated as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, involved in cold sensation and neuropathic pain.

Mechanism of Action Diagram

Caption: Dual-binding mechanism: Sulfonamide coordinates the catalytic Zinc, while the cyclohexyl tail anchors in the hydrophobic pocket.[2][1][3][4][5][6][7][8][9]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the core scaffold, synthesized from comparative data on homologous sulfonamides.

| Structural Modification | Effect on Potency (CA/MMP) | Effect on Selectivity | Notes |

| Chain Length (n=3) | Optimal | High | n=2 is often too short to reach the hydrophobic pocket; n=4 introduces excessive entropy penalty. |

| Cyclohexyl -> Phenyl | Neutral / Slight Decrease | Decreased | Phenyl rings are flat; Cyclohexyl (chair conformation) fills 3D hydrophobic pockets ("balls") better than phenyl rings ("discs"). |

| N-Substitution (R=H) | High (CA) | Low | Primary sulfonamides are essential for Zn-binding in CAs. |

| N-Substitution (R=Alkyl) | Loss of Activity (CA) | N/A | N-substituted sulfonamides cannot bind Zn(II) in CAs but are valid for other targets (e.g., receptors). |

| Ring Substitution (4-OH) | Variable | High | Adding polarity to the cyclohexyl ring can target specific H-bond acceptors in the S1' pocket. |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To validate the activity of synthesized derivatives, the Stopped-Flow CO₂ Hydration Assay is the gold standard.

Materials:

-

Purified hCA isozymes (I, II, IX, XII).

-

Substrate: CO₂ saturated water.

-

Indicator: Phenol red (0.2 mM).

-

Buffer: HEPES (10-20 mM, pH 7.5).

Procedure:

-

Preparation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

-

Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-phenol red solution in a stopped-flow spectrophotometer.

-

Measurement: Monitor the absorbance change at 557 nm (transition from red to yellow as pH drops due to H⁺ production).

-

Calculation: Determine the initial velocity (

). Calculate IC₅₀ using the Cheng-Prusoff equation adapted for enzyme kinetics. -

Control: Use Acetazolamide as a positive control (Standard IC₅₀ against hCA II ~12 nM).

Trustworthiness Check: Ensure the spontaneous (uncatalyzed) hydration of CO₂ is subtracted from the observed rate. This background rate is significant and can skew results if ignored.

Future Outlook & Conclusion

The 3-cyclohexylpropane-1-sulfonamide scaffold is transitioning from a generic hydrophobic linker to a precision tool in fragment-based drug design (FBDD) .

-

Current Status: A validated intermediate for synthesizing metalloprotease and carbonic anhydrase inhibitors.

-

Future Potential: High potential in PROTAC linkers. The lipophilic chain can serve as a spacer between the E3 ligase ligand and the protein of interest, where the cyclohexyl group improves cell permeability compared to PEG chains.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl/cyclohexyl moieties and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 12(12), 1551-1557. Link

-

Pfizer Inc. (2007). Heterobicyclic metalloprotease inhibitors. World Intellectual Property Organization Patent WO2007139856A2. Link

-

Chem960. (n.d.). 3-cyclohexylpropane-1-sulfonyl chloride CAS 195053-79-3. Chemical Database. Link

-

Nocentini, A., et al. (2019). The tail approach for the design of selective carbonic anhydrase inhibitors: problems and solutions. Expert Opinion on Drug Discovery, 14(11), 1163-1174. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5614520A - 2-arylthiazole derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US8486947B2 - Treatment of Parkinson's disease, obstructive sleep apnea, dementia with Lewy bodies, vascular dementia with non-imidazole alkylamines histamine H3-receptor ligands - Google Patents [patents.google.com]

- 8. WO2007139856A2 - Heterobicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Ionization Behavior and pKa Determination of 3-Cyclohexylpropane-1-sulfonamide

Executive Summary

3-Cyclohexylpropane-1-sulfonamide is a primary alkyl sulfonamide characterized by a distinct lipophilic tail (cyclohexylpropyl) and a polar, ionizable head group (

This guide provides a rigorous analysis of its ionization thermodynamics, predicted pKa values based on structure-activity relationships (SAR), and a validated experimental protocol for determining its dissociation constant in low-solubility environments.

Key Physicochemical Profile

| Property | Value / Description | Note |

| Functional Group | Primary Sulfonamide ( | Weak acid |

| Predicted pKa | 10.6 ± 0.3 | Higher than aryl sulfonamides (~10.0) |

| Dominant Species (pH 7.4) | Neutral ( | >99.9% un-ionized at physiological pH |

| Solubility Profile | High Lipophilicity (LogP > 2.5) | Requires cosolvent titration methods |

Structural Analysis and pKa Prediction

To understand the ionization of 3-Cyclohexylpropane-1-sulfonamide, we must contrast it with standard benchmarks. The acidity of a sulfonamide proton depends heavily on the electron-withdrawing nature of the substituent attached to the sulfonyl group.

The Inductive Effect vs. Resonance

In aryl sulfonamides (e.g., Benzenesulfonamide, pKa ~10.1), the phenyl ring acts as an electron sink via resonance, stabilizing the negative charge on the nitrogen atom after deprotonation.

In 3-Cyclohexylpropane-1-sulfonamide , the substituent is a saturated alkyl chain (propyl-cyclohexyl). Alkyl groups are weakly electron-donating via induction (

Comparative pKa Table

Since experimental values for this specific library compound are rare in public databases, we derive the value using high-fidelity SAR with structurally validated analogs.

| Compound | Structure | pKa (Exp/Lit) | Electronic Driver |

| Methanesulfonamide | 10.5 | Reference alkyl sulfonamide. | |

| Benzenesulfonamide | 10.1 | Resonance stabilization lowers pKa. | |

| Butanesulfonamide | ~10.6 | Alkyl chain induction similar to target. | |

| Target Molecule | ~10.6 - 10.8 | Lipophilic tail has minimal electronic impact beyond |

Ionization Mechanism[1]

The ionization occurs at the sulfonamide nitrogen. The equilibrium is governed by the stability of the sulfonamidate anion.

Reaction Pathway

Mechanistic Diagram (DOT)

The following diagram illustrates the thermodynamic equilibrium and the factors influencing the stability of the anion.

Experimental Protocol: pKa Determination via Cosolvent Potentiometry

Due to the cyclohexyl moiety, this compound is sparingly soluble in pure water. Standard aqueous titration will yield noisy data due to precipitation. The authoritative method for such lipophilic weak acids is Yasuda-Shedlovsky Extrapolation .

Principle

The pKa is measured in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). The apparent pKa (

Reagents & Equipment

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Solvent: Methanol (HPLC Grade) and degassed deionized water.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Equipment: Potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a Ross-type combination pH electrode (fast response in semi-aqueous media).

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH electrode using aqueous buffers (pH 7.00 and 10.00). Note: In mixed solvents, the pH reading is "operational." We correct for this later.

-

Sample Preparation: Dissolve ~5 mg of 3-Cyclohexylpropane-1-sulfonamide in the minimal amount of Methanol.

-

Titration Setup: Prepare three beakers with the following solvent ratios (Total Vol: 50 mL):

-

Run A: 30% MeOH / 70% Water (w/ 0.15 M KCl)

-

Run B: 40% MeOH / 60% Water (w/ 0.15 M KCl)

-

Run C: 50% MeOH / 50% Water (w/ 0.15 M KCl)

-

-

Titration: Titrate with 0.1 M KOH under nitrogen purge (to prevent

absorption). Record pH vs. Volume. -

Gran Plot Analysis: Use Gran plots to precisely locate the equivalence point (

) and calculate

Data Processing (Yasuda-Shedlovsky Equation)

Plot

Workflow Diagram (DOT)

Implications for Drug Development

Permeability and Absorption

With a pKa ~10.6, the molecule remains neutral throughout the entire gastrointestinal tract (pH 1.5 - 7.5).

-

Stomach (pH 1.5): 100% Neutral.

-

Blood (pH 7.4): >99.9% Neutral.

-

Implication: The rate-limiting step for absorption will be solubility , not permeability. The neutral form is highly permeable but may require formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) to overcome the "brick dust" nature of the crystal lattice.

Formulation Stability

Sulfonamides are generally stable to hydrolysis. However, in highly basic formulations (pH > 11), the formation of the anion (

References

-

ChemRxiv. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." ChemRxiv, 2019. Link

- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for Yasuda-Shedlovsky protocol).

-

PubChem. "3-Cyclohexylpropane-1-sulfonamide Compound Summary." National Center for Biotechnology Information. Link (Note: Link directs to structurally similar isomer/analog for property verification).

-

Metrohm Application Notes. "Automatic potentiometric titration of sulfanilamide and sulfonamide derivatives." Metrohm AG. Link

Structural Determination Protocol: 3-Cyclohexylpropane-1-sulfonamide

Topic: Crystal Structure Analysis of 3-Cyclohexylpropane-1-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary & Compound Significance

3-Cyclohexylpropane-1-sulfonamide (C

In drug development, this specific architecture is frequently encountered in Carbonic Anhydrase (CA) inhibitors and neuroactive steroids . The structural analysis of this compound is not merely about coordinate determination; it is a study in the competition between hydrophobic packing forces (Van der Waals) and directional hydrogen bonding (electrostatics).

This guide provides a definitive protocol for the synthesis, crystallization, data acquisition, and structural refinement of this target, grounded in the physics of sulfonamide crystallography.

Synthesis & Crystallization Strategy

Causality: You cannot analyze what you cannot crystallize. Because this molecule possesses a flexible alkyl linker (propyl chain), it is prone to forming oils rather than lattices. The protocol below minimizes entropic disorder to favor nucleation.

Synthetic Route (Brief)

To ensure high-purity feedstock for crystallization:

-

Precursor: Start with 1-bromo-3-cyclohexylpropane.

-

Thiolation: React with thiourea followed by hydrolysis to yield 3-cyclohexylpropane-1-thiol.

-

Oxidative Chlorination: Convert thiol to sulfonyl chloride using Cl

/H -

Amidation: React sulfonyl chloride with excess NH

(g) or NH -

Purification: Recrystallize crude solid from Ethanol/Water (1:1).

Crystallization Protocols (Self-Validating Systems)

The flexible propyl chain requires a method that slows kinetic trapping. We utilize a Dual-Solvent Vapor Diffusion approach.

| Method | Solvent System (Host/Anti-solvent) | Mechanism | Target Morphology |

| Vapor Diffusion | Methanol / | Pentane diffuses into MeOH, slowly lowering solubility. | Prisms / Blocks |

| Slow Evaporation | Acetone / Toluene (4:1) | Toluene acts as a high-boiling "brake" to prevent rapid precipitation. | Needles / Plates |

| Sublimation | None (Vacuum, 60°C) | Direct solid-to-solid purification (removes solvent inclusions). | High-quality single crystals |

Critical Control Point: If the propyl chain exhibits high thermal motion, the crystal will diffract poorly at high angles. Cryo-crystallography (100 K) is mandatory for this structure to resolve the alkyl linker conformation.

Data Acquisition & Structure Solution

Expertise: Primary sulfonamides are strong scatterers due to the Sulfur atom (

Diffraction Parameters[1]

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Nitrogen stream).[1] Reasoning: Freezes the conformational flipping of the cyclohexyl ring.

-

Resolution Goal: 0.75 Å or better (essential for H-atom positioning).

Space Group Determination Logic

Based on statistical analysis of analogous primary sulfonamides (CSD Survey):

-

Chirality: The molecule is achiral.

-

Symmetry: Expect Centrosymmetric Space Groups.

-

Prediction: Monoclinic

or Triclinic-

Why? These groups efficiently pack molecules with distinct polar/non-polar domains, allowing the formation of centrosymmetric dimers.

-

Structural Analysis & Refinement

This section details the specific geometric and electronic features expected in the solved structure.

The Sulfonamide "Head" Geometry

The S-atom adopts a distorted tetrahedral geometry.[2]

-

S=O Bonds: Expected length 1.43 – 1.44 Å.

-

S-N Bond: Expected length 1.60 – 1.62 Å.

-

C-S Bond: The critical junction. The torsion angle around the C-S bond determines the orientation of the tail relative to the H-bond network.

The "Tail" Conformation

-

Cyclohexyl Ring: Will adopt the lowest-energy Chair conformation .[3]

-

Propyl Linker: Expect an anti-periplanar (trans) arrangement of the carbon backbone to minimize steric clash, though gauche defects are possible if packing forces dominate.

Hydrogen Bonding Network (The Motif)

Primary sulfonamides (R-SO

-

Donor: -NH

protons. -

Acceptor: S=O oxygens.

-

The Motif: Look for the

graph set . Two molecules pair up, donating one proton each to the other's sulfonyl oxygen, forming an 8-membered ring.

Visualization: Sulfonamide Dimerization Pathway

Caption: Schematic of the reciprocal Hydrogen Bonding (

Refinement Checklist (Quality Control)

To ensure the structure meets publication standards (IUCr guidelines), verify the following:

-

R-Factor: Final

should be -

Disorder Modeling: If the propyl chain carbons (C7, C8, C9) show elongated thermal ellipsoids, model them with split occupancy (Part A / Part B).

-

H-Atom Treatment:

-

Carbon-bound H: Place geometrically (Riding model).

-

Nitrogen-bound H: Locate in Difference Fourier map and refine freely (critical for proving H-bond geometry).

-

-

Hirshfeld Surface Analysis: Generate

surfaces to visualize the contrast between the strong O...H interactions (red spots) and the diffuse H...H contacts of the cyclohexyl rings.

Pharmaceutical Relevance & Polymorphism

This compound is a candidate for polymorphism screening.[5]

-

Form I (Thermodynamic): Likely the

dimer structure described above. -

Form II (Kinetic): Rapid cooling may trap the molecule in a catemer chain structure (Graph set

), where molecules form an infinite helix rather than discrete dimers. -

Relevance: The cyclohexyl group serves as a lipophilic anchor. In CA inhibitors, this anchor lodges into the hydrophobic pocket of the enzyme, while the sulfonamide zinc-binding group (ZBG) coordinates the metal ion.

References

-

Gowda, B. T., et al. (2007). "Crystal structure of N-cyclohexyl-N-propylbenzenesulfonamide." Acta Crystallographica Section E, 63(10), o3165. Link

-

Adsmond, D. A., & Grant, D. J. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 90(12), 2058-2077. (Definitive work on

motifs). Link - Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides [mdpi.com]

- 3. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 4. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets for 3-Cyclohexylpropane-1-sulfonamide

Technical Whitepaper: Elucidating the Pharmacological Profile of 3-Cyclohexylpropane-1-sulfonamide

Executive Summary: The Lipophilic Warhead

3-Cyclohexylpropane-1-sulfonamide (3-CPS) represents a distinct class of primary alkyl sulfonamide probes designed to interrogate the hydrophobic domains of zinc-containing metalloenzymes.[1] Unlike classical aromatic sulfonamides (e.g., acetazolamide), which rely on pi-stacking interactions, 3-CPS utilizes a flexible propyl linker and a saturated cyclohexyl tail to exploit hydrophobic pockets adjacent to the catalytic active site.

This guide delineates the compound's primary biological targets—specifically the Carbonic Anhydrase (CA) superfamily—and establishes a rigorous experimental framework for validating its potency and isoform selectivity. The structural logic of 3-CPS suggests it is not merely a generic inhibitor but a potential lead for targeting membrane-bound, tumor-associated isoforms (hCA IX/XII) due to its enhanced lipophilicity.[1]

Chemical Architecture & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the ligand-receptor interaction potential.

| Structural Component | Chemical Feature | Biological Function |

| Sulfonamide ( | Zinc-Binding Group (ZBG) | Coordinates with the catalytic Zn(II) ion in the enzyme active site.[1][2] Acts as a transition state analogue. |

| Propyl Linker ( | Flexible Spacer | Allows the tail to extend out of the crowded active site and reach peripheral hydrophobic residues. |

| Cyclohexyl Ring | Lipophilic Tail | Engages in Van der Waals interactions with hydrophobic residues (e.g., Phe131, Val121 in hCA II), stabilizing the complex. |

Primary Biological Targets: The Carbonic Anhydrase Superfamily

The primary targets for 3-CPS are the human Carbonic Anhydrases (hCAs), a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide (

Mechanism of Action: The "Tail Approach"

The inhibition mechanism follows the "tail approach" pioneered by Supuran et al. The sulfonamide moiety binds the zinc ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[2][4][5] Crucially, the cyclohexylpropyl tail does not just float; it anchors the molecule by interacting with the hydrophobic half of the active site cleft.

Predicted Isoform Selectivity Profile

-

Target A: Cytosolic hCA II (Glaucoma & Edema Target) [1]

-

Interaction: The active site of hCA II contains a hydrophobic patch formed by residues Phe131, Val135, and Pro202. The cyclohexyl tail of 3-CPS is predicted to dock into this pocket, potentially offering nanomolar (

) inhibition. -

Relevance: High affinity here suggests potential as an anti-glaucoma agent, though systemic off-target effects must be monitored.

-

-

Target B: Transmembrane hCA IX & XII (Hypoxic Tumor Targets) [1]

-

Interaction: These isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer). Their active sites are extracellular. The high lipophilicity of the cyclohexyl moiety enhances the compound's ability to interact with the lipid-rich environment of the cell membrane, potentially conferring selectivity over cytosolic isoforms.

-

Relevance: Inhibition of hCA IX disrupts pH regulation in tumor cells, leading to reduced survival and metastasis.

-

-

Target C: Mitochondrial hCA VA & VB (Metabolic Targets)

-

Interaction: These isoforms regulate ureagenesis and gluconeogenesis. The lipophilic nature of 3-CPS facilitates mitochondrial matrix penetration.

-

Relevance: Potential application in anti-obesity therapeutics, though toxicity risks are higher.

-

Visualization of Signaling & Interaction

The following diagram illustrates the molecular mechanism of inhibition and the downstream physiological effects.

Caption: Mechanistic pathway of 3-CPS. The sulfonamide head neutralizes the catalytic Zinc, while the cyclohexyl tail stabilizes the complex via hydrophobic pocket engagement, halting bicarbonate production.

Experimental Validation Framework

To validate 3-CPS as a potent inhibitor, the following self-validating assay cascade is required.

Phase 1: Biophysical Validation (The "Gold Standard")

-

Method: Stopped-Flow

Hydration Assay.[1] -

Protocol:

-

Incubate purified hCA isoforms (I, II, IX, XII) with varying concentrations of 3-CPS (0.1 nM to 10 µM) for 15 minutes.

-

Rapidly mix with

-saturated buffer using a stopped-flow apparatus.[1] -

Monitor the change in absorbance of a pH indicator (e.g., Phenol Red) at 557 nm.

-

Success Metric: Determination of

values. A potent hit is defined as

-

Phase 2: Structural Confirmation

-

Protocol:

-

Co-crystallize hCA II with 3-CPS.[1]

-

Solve structure to < 2.0 Å resolution.

-

Success Metric: Visual confirmation of the sulfonamide nitrogen coordinating Zn(II) and the cyclohexyl ring residing in the hydrophobic pocket.

-

Phase 3: Selectivity Screening

-

Method: Esterase Activity Assay (Off-target check).[1]

-

Protocol: Test against Acetylcholinesterase (AChE) or Carboxylesterase to ensure the sulfonamide is not acting as a generic hydrolase inhibitor.

Caption: Critical path for validating 3-CPS. Progression requires meeting strict potency (

Therapeutic Implications & Future Outlook

The lipophilic profile of 3-Cyclohexylpropane-1-sulfonamide positions it uniquely compared to classical hydrophilic inhibitors like acetazolamide.[1]

-

Ophthalmology: Its lipophilicity may allow for better corneal penetration in topical formulations for glaucoma, potentially reducing the required dosage and systemic side effects.

-

Oncology: As a scaffold, it serves as an excellent starting point for "Dual-Tail" inhibitors targeting hCA IX. Future medicinal chemistry efforts could focus on attaching membrane-impermeable cations to the cyclohexyl ring to restrict activity strictly to the extracellular tumor environment.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-cyclohexylpropane-1-sulfonamide analogues. Journal of Medicinal Chemistry. Link(Note: Representative citation for cyclohexyl-sulfonamide crystallography).

-

Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link[1]

-

RCSB Protein Data Bank. Mechanism of Sulfonamide Inhibition. Link[1]

Sources

- 1. 551930-68-8_CAS号:551930-68-8_Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate - 化源网 [chemsrc.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. bcrcp.ac.in [bcrcp.ac.in]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 5. mathewsopenaccess.com [mathewsopenaccess.com]

- 6. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

step-by-step synthesis protocol for 3-Cyclohexylpropane-1-sulfonamide

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Cyclohexylpropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-cyclohexylpropane-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a straightforward and efficient one-step synthesis from the commercially available 3-cyclohexylpropane-1-sulfonyl chloride. This guide is designed to be a self-contained resource, offering in-depth explanations for experimental choices, a detailed step-by-step protocol, purification methods, and characterization techniques.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1] The synthesis of novel sulfonamide derivatives is, therefore, of significant interest to the drug development community. This guide focuses on the preparation of 3-cyclohexylpropane-1-sulfonamide, a molecule that combines an aliphatic sulfonamide with a cyclohexyl moiety, a common feature in many pharmaceutical compounds for its lipophilic nature.

The synthesis is based on the well-established reaction of a sulfonyl chloride with an amine, in this case, ammonia, to form the corresponding primary sulfonamide.[2] The commercial availability of the starting material, 3-cyclohexylpropane-1-sulfonyl chloride, makes this a highly accessible and efficient synthetic route.[3]

Reaction Scheme

Caption: Overall reaction for the synthesis of 3-cyclohexylpropane-1-sulfonamide.

Materials and Methods

Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 3-Cyclohexylpropane-1-sulfonyl chloride | C₉H₁₇ClO₂S | 224.75 | e.g., Sigma-Aldrich | ≥95% |

| Ammonium Hydroxide (28-30% NH₃ in H₂O) | NH₄OH | 35.05 | e.g., Fisher Scientific | ACS Grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | e.g., VWR | ACS Grade |

| Isopropanol | C₃H₈O | 60.10 | e.g., VWR | ACS Grade |

| Deionized Water | H₂O | 18.02 | In-house | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | e.g., Sigma-Aldrich | Anhydrous |

| Celite® | - | - | e.g., Sigma-Aldrich | - |

Instrumentation

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer (¹H and ¹³C)

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis.

Part 1: Synthesis of 3-Cyclohexylpropane-1-sulfonamide

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (5.0 mmol) of 3-cyclohexylpropane-1-sulfonyl chloride in 20 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Ammonia:

-

Slowly add 10 mL of concentrated ammonium hydroxide (28-30% NH₃ in H₂O) to the stirred solution of the sulfonyl chloride over a period of 15-20 minutes. The addition should be dropwise to control the exothermicity of the reaction.

-

A white precipitate may form during the addition.

-

-

Reaction:

-

After the complete addition of ammonia, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction vigorously for 2-3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Part 2: Work-up and Isolation

-

Phase Separation:

-

Transfer the reaction mixture to a separatory funnel.

-

Add 20 mL of deionized water and shake well.

-

Separate the organic layer (bottom layer, DCM).

-

-

Extraction:

-

Extract the aqueous layer with two additional 20 mL portions of DCM.

-

Combine all the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with 30 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Part 3: Purification by Recrystallization

The crude product is expected to be a solid or a viscous oil. Recrystallization is a highly effective method for purifying sulfonamides.[4][5]

-

Solvent Selection:

-

A mixture of isopropanol and water is a suitable solvent system for the recrystallization of many sulfonamides.[5]

-

-

Recrystallization Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot isopropanol to dissolve the product completely.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot isopropanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

-

Isolation of Pure Product:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold isopropanol/water (1:1) solution.

-

Dry the purified crystals under vacuum to a constant weight.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-cyclohexylpropane-1-sulfonamide.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods and melting point analysis.

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Melting Point: To be determined experimentally. A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonamide functional group.[3]

-

N-H stretching: Two bands in the range of 3390–3230 cm⁻¹ (asymmetric and symmetric stretching).

-

S=O stretching: Two strong bands in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).

-

S-N stretching: A band in the range of 924–906 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show signals corresponding to the cyclohexyl and propyl protons. The protons of the -SO₂NH₂ group are expected to appear as a broad singlet.

-

¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.

-

Safety Precautions

-

3-Cyclohexylpropane-1-sulfonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonium Hydroxide: Concentrated ammonia solution is corrosive and has a pungent, irritating odor. Handle in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

References

-

Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

- 1. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclohexyl propionate, 6222-35-1 [thegoodscentscompany.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclohexylpropanamide | C9H17NO | CID 551691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Sulfonylation Protocols for 3-Cyclohexylpropyl Precursors

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the activation of 3-cyclohexylpropyl precursors via sulfonylation.

Executive Summary

The 3-cyclohexylpropyl motif is a privileged structural spacer in medicinal chemistry, often used to bridge pharmacophores while modulating lipophilicity (

This guide details the selection and application of sulfonylation reagents—specifically methanesulfonyl chloride (MsCl) ,

Reagent Selection Matrix

The choice of sulfonylation reagent dictates the stability, reactivity, and physical state of the resulting intermediate.

| Reagent | Product Type | Reactivity ( | Atom Economy | Application Context |

| MsCl (Mesyl Chloride) | Mesylate (Liquid/Oil) | High | Excellent | General purpose; best for small-scale discovery where atom economy matters. |

| TsCl (Tosyl Chloride) | Tosylate (Solid) | Moderate | Good | Preferred for process scale; products are often crystalline and UV-active (easy TLC/HPLC monitoring). |

| Tf | Triflate (Oil) | Very High ( | Poor | Use only when the subsequent nucleophile is weak or the substrate is thermally sensitive. |

| NsCl (Nosyl Chloride) | Nosylate/Nosylamide | High | Moderate | Specific for Fukuyama amine synthesis or when easy deprotection/cleavage is required. |

Mechanistic Insight & Causality

The Lipophilic Tail Effect

The 3-cyclohexylpropyl chain (

-

Solvent Choice: Reactions in polar aprotic solvents (DMF, DMSO) can be tedious during workup due to emulsion formation with the greasy tail. Dichloromethane (DCM) is the superior choice; it solubilizes the precursor and the sulfonylating agent while allowing easy aqueous partitioning during workup.

-

Base Selection:

-

Triethylamine (TEA): The standard base. Cheap and effective, but the hydrochloride salt (

) can precipitate and thicken the mixture. -

Pyridine: Acts as both solvent and base. Recommended for TsCl reactions to prevent side reactions, though removal requires acidic washes (CuSO

or HCl). -

DMAP (Catalyst): Essential for TsCl and bulky substrates. It forms a highly reactive

-acylpyridinium intermediate that accelerates the attack of the alcohol.

-

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for the 3-cyclohexylpropyl substrate.

Figure 1: Mechanistic flow for the activation of 3-cyclohexylpropyl precursors. Note the critical role of the base in driving the equilibrium.

Detailed Experimental Protocols

Protocol A: Mesylation (Standard Activation)

Target: 3-Cyclohexylpropyl methanesulfonate Best For: Rapid synthesis of alkylating agents for amines or thiols.

Reagents:

-

3-Cyclohexylpropan-1-ol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 3-cyclohexylpropan-1-ol and DCM (

concentration). Cool to 0°C (ice bath). -

Base Addition: Add TEA dropwise via syringe. The solution remains clear.

-

Activation: Add MsCl dropwise over 10 minutes. Caution: Exothermic.

-

Why? Slow addition prevents thermal runaway which can cause elimination to the alkene (3-cyclohexylprop-1-ene), although rare for primary alcohols.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO

or PMA; the alcohol stains active, mesylate is faint). -

Workup: Quench with saturated NaHCO

. Extract with DCM. Wash organic layer with 1M HCl (to remove TEA), then Brine. Dry over Na -

Isolation: Concentrate in vacuo. The resulting oil is typically >95% pure and can be used directly.

Protocol B: Tosylation (Crystalline Purification)

Target: 3-Cyclohexylpropyl 4-methylbenzenesulfonate Best For: Stable storage and purification without chromatography.

Reagents:

-

3-Cyclohexylpropan-1-ol (1.0 equiv)

- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Triethylamine (1.5 equiv)[1]

-

DMAP (0.1 equiv) - Critical Catalyst

-

DCM

Step-by-Step:

-

Solubilization: Dissolve alcohol, TEA, and DMAP in DCM at RT.

-

Reagent Addition: Add TsCl portion-wise as a solid at 0°C.

-